molecular formula C15H12O4 B11860909 (2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 671781-83-2

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11860909
CAS No.: 671781-83-2
M. Wt: 256.25 g/mol
InChI Key: OXEDXEXEXGPMOG-ZDUSSCGKSA-N
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Description

(S)-7,8-Dihydroxy-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential biological activities. This compound is characterized by its chromanone structure, which includes a phenyl group and two hydroxyl groups at the 7 and 8 positions. It is of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis due to its diverse biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenolic compound and a suitable aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of (S)-7,8-Dihydroxy-2-phenylchroman-4-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-7,8-Dihydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-7,8-Dihydroxy-2-phenylchroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (S)-7,8-Dihydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

    Flavonoids: Such as quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.

    Isoflavones: Such as genistein, known for their estrogenic activity.

    Chalcones: Such as isoliquiritigenin, which have been studied for their anticancer effects.

Uniqueness: (S)-7,8-Dihydroxy-2-phenylchroman-4-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 7 and 8 positions, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, commonly known as Pinocembrin, is a flavonoid compound with notable biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H12O4
Molecular Weight: 256.25 g/mol
CAS Number: 480-39-7
IUPAC Name: (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

The structure of Pinocembrin features a chromenone backbone with hydroxyl groups at positions 5 and 7, contributing to its biological activity.

1. Antioxidant Activity

Pinocembrin exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals has been demonstrated in various studies, indicating a potential role in preventing cellular damage associated with chronic diseases.

2. Anti-inflammatory Effects

Research has shown that Pinocembrin can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduces the levels of TNF-alpha and IL-6 in vitro and in vivo models of inflammation . This suggests its potential as a therapeutic agent for inflammatory diseases.

3. Neuroprotective Properties

Pinocembrin has been investigated for its neuroprotective effects against neurodegenerative disorders. It has been shown to enhance neuronal survival and promote neurogenesis in animal models of Alzheimer's disease by modulating signaling pathways involved in neuronal health .

4. Antimicrobial Activity

Studies indicate that Pinocembrin possesses antimicrobial properties against various pathogens. It has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

The biological activities of Pinocembrin are attributed to several mechanisms:

  • Antioxidant Mechanism: Pinocembrin's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Inhibition of Enzymes: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Modulation of Signaling Pathways: Pinocembrin influences various signaling pathways, including the NF-kB pathway, which plays a critical role in inflammation and cell survival .

Research Findings and Case Studies

StudyFindings
Longden et al. (2017)Demonstrated neuroprotective effects in mouse models of Alzheimer's disease.
Harraz et al. (2018)Showed anti-inflammatory effects by reducing cytokine levels in vitro.
MDPI Review (2021)Highlighted antimicrobial efficacy against multiple bacterial strains.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and bioavailability of Pinocembrin in humans. Clinical trials evaluating its efficacy in treating specific conditions such as neurodegenerative diseases or chronic inflammatory disorders will be essential for establishing its therapeutic potential.

Properties

CAS No.

671781-83-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(2S)-7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2/t13-/m0/s1

InChI Key

OXEDXEXEXGPMOG-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3

Origin of Product

United States

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